

# Synthesis of GL-V9 from Wogonin: An In-depth Technical Guide

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#### Introduction

**GL-V9**, a novel flavonoid derivative synthesized from the natural product wogonin, has emerged as a promising therapeutic candidate with potent anti-tumor activities.[1][2] Chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one, **GL-V9** has demonstrated efficacy in various cancer models, including hepatocellular carcinoma, colorectal cancer, and cutaneous squamous cell carcinoma.[1][3] Its mechanism of action involves the modulation of key signaling pathways, such as Wnt/β-Catenin and PI3K/Akt, leading to the inhibition of cancer cell proliferation, migration, and invasion.[1] This technical guide provides a comprehensive overview of the synthesis of **GL-V9** from wogonin, including detailed experimental protocols, quantitative data, and visualization of the synthetic and signaling pathways.

## Synthesis of GL-V9 from Wogonin

The synthesis of **GL-V9** from wogonin is a multi-step process that involves the selective alkylation of the 7-hydroxyl group of the wogonin backbone. The following protocol is a detailed methodology for this synthesis.

### **Experimental Protocol**

Step 1: Synthesis of 7-O-(4-bromobutoxy)wogonin



Materials: Wogonin, 1,4-dibromobutane, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF).

#### Procedure:

- To a solution of wogonin (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1,4-dibromobutane (5 equivalents) to the reaction mixture.
- Heat the reaction mixture to 80°C and stir for 12 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 7-O-(4-bromobutoxy)wogonin.

Step 2: Synthesis of **GL-V9** (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-chromen-4-one)

 Materials: 7-O-(4-bromobutoxy)wogonin, pyrrolidine, potassium carbonate (K2CO3), acetonitrile.

#### Procedure:

- To a solution of 7-O-(4-bromobutoxy)wogonin (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and pyrrolidine (1.5 equivalents).
- Reflux the reaction mixture for 6 hours.



- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel using a dichloromethanemethanol gradient to yield GL-V9.

**Ouantitative Data for Synthesis** 

Step	Reactan ts	Molar Ratio	Solvent	Temper ature (°C)	Time (h)	Yield (%)	Purity (%)
1	Wogonin, 1,4- dibromob utane, K2CO3	1:5:2	DMF	80	12	75-85	>95
2	7-O-(4- bromobut oxy)wogo nin, Pyrrolidin e, K2CO3	1:1.5:2	Acetonitri le	Reflux	6	80-90	>98

# **Biological Activity of GL-V9**

**GL-V9** exhibits a wide range of anti-cancer activities, as demonstrated by various in vitro and in vivo studies. The following tables summarize the key quantitative data from these studies.

# In Vitro Cytotoxicity of GL-V9



Cell Line	Cancer Type	Assay	IC50 (μM)	Exposure Time (h)	Reference
A431	Cutaneous Squamous Cell Carcinoma	MTT	17.72 ± 4.23	24	[3]
A431	Cutaneous Squamous Cell Carcinoma	МТТ	9.06 ± 0.6	36	[3]
A431	Cutaneous Squamous Cell Carcinoma	МТТ	5.9 ± 1.14	48	[3]
HCT116	Colorectal Cancer	MTT	28.08 ± 1.36	24	[1]
SW480	Colorectal Cancer	MTT	44.12 ± 1.54	24	[1]
SW620	Colorectal Cancer	MTT	36.91 ± 2.42	24	[1]
LS174T	Colorectal Cancer	MTT	32.24 ± 1.60	24	[1]
FHC (normal colon cells)	Normal	MTT	81.89 ± 4.26	24	[1]

# **Effect of GL-V9 on Cell Migration and Invasion**



Cell Line	Cancer Type	Assay	Treatment	Inhibition (%)	Reference
HCT116	Colorectal Cancer	Cell Adhesion	20 μM GL-V9	56.63 ± 9.83	[1]
SW480	Colorectal Cancer	Cell Adhesion	20 μM GL-V9	48.97 ± 3.35	[1]
FHC (normal colon cells)	Normal	Cell Adhesion	20 μM GL-V9	14.02 ± 5.57	[1]

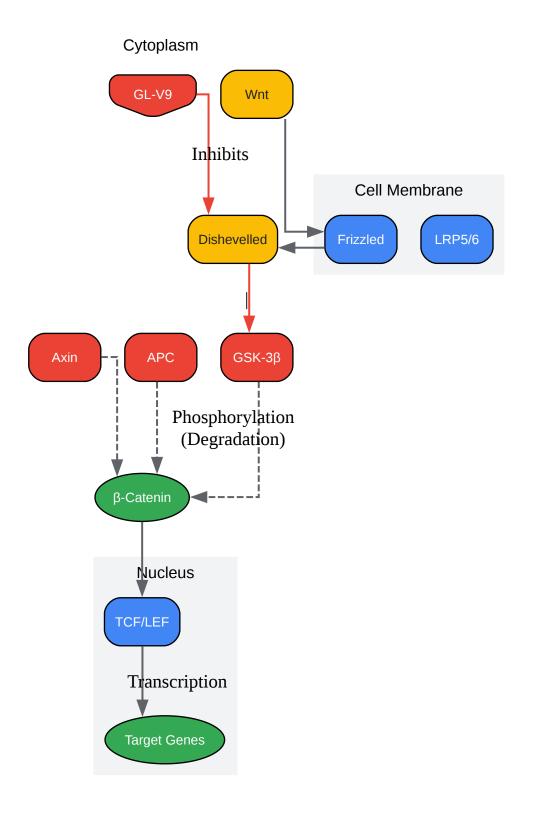
# Signaling Pathways Modulated by GL-V9

**GL-V9** exerts its anti-tumor effects by targeting multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

# Wnt/β-Catenin Signaling Pathway

**GL-V9** has been shown to inhibit the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells. This inhibition leads to a reduction in the expression of downstream target genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).





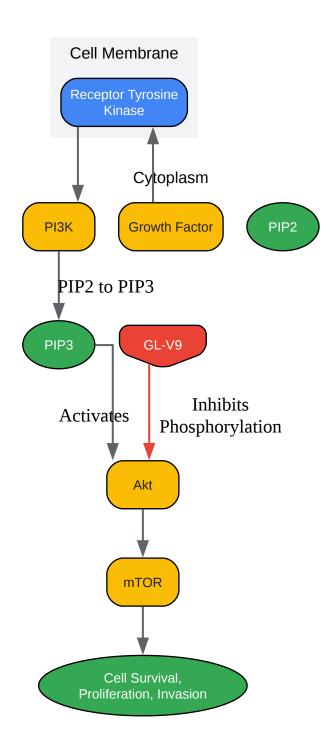
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Caption: **GL-V9** inhibits the Wnt/β-Catenin signaling pathway.



## **PI3K/Akt Signaling Pathway**

In colorectal cancer cells, **GL-V9** has been demonstrated to suppress the PI3K/Akt signaling pathway. This inhibition leads to a downstream reduction in the expression and activity of matrix metalloproteinases (MMPs), which are key enzymes involved in cancer cell invasion and metastasis.[1]





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Caption: **GL-V9** suppresses the PI3K/Akt signaling pathway.

### Conclusion

This technical guide provides a comprehensive overview of the synthesis of **GL-V9** from wogonin, along with a summary of its biological activities and underlying molecular mechanisms. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The multi-targeted signaling pathway inhibition by **GL-V9** underscores its potential as a promising candidate for further preclinical and clinical development in cancer therapy.

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### References

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